![molecular formula C24H23N3O4S B2536870 N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide CAS No. 899928-60-0](/img/no-structure.png)

N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

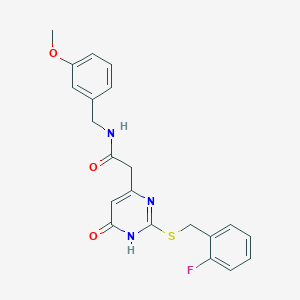

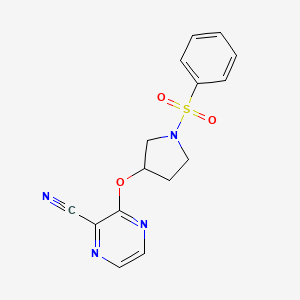

This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a methoxyphenyl group, and a thieno[2,3-d]pyrimidin-1(2H)-yl group. The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The exact structure would depend on the arrangement of these groups and the specific bonds between the atoms .Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions, depending on the conditions. The presence of the benzyl and methoxyphenyl groups, for example, could allow for reactions involving these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its specific chemical structure .Scientific Research Applications

- NB3N has been studied as a promising nonlinear optical crystal. It was synthesized and grown using a low-temperature solution growth technique .

- Intra-molecular charge transfer and high transmittance contribute to their utility in these applications .

Nonlinear Optical (NLO) Materials

Optoelectronic Devices

Herbicide Research

Mechanism of Action

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid with benzylamine, followed by acetylation of the resulting product.", "Starting Materials": [ "3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid", "benzylamine", "acetic anhydride", "pyridine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) and benzylamine (1.2 equiv) in dichloromethane and add pyridine (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine, then dry over sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in acetic anhydride (2.0 equiv) and pyridine (2.0 equiv) and stir at room temperature for 24 hours.", "Step 4: Pour the reaction mixture into ice-cold water and extract with diethyl ether. Wash the organic layer with sodium bicarbonate solution and brine, then dry over sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to obtain the final product, N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide." ] } | |

CAS RN |

899928-60-0 |

Product Name |

N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide |

Molecular Formula |

C24H23N3O4S |

Molecular Weight |

449.53 |

IUPAC Name |

N-benzyl-2-[3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C24H23N3O4S/c1-15-16(2)32-23-21(15)22(29)27(18-10-7-11-19(12-18)31-3)24(30)26(23)14-20(28)25-13-17-8-5-4-6-9-17/h4-12H,13-14H2,1-3H3,(H,25,28) |

InChI Key |

YXXZCGXLDVUYDG-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCC3=CC=CC=C3)C4=CC(=CC=C4)OC)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B2536792.png)

![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethyl methanesulfonate](/img/structure/B2536793.png)

![3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid](/img/structure/B2536798.png)

![2-Benzyl-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2536800.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2536801.png)

![(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2536803.png)